molecular formula C15H19N3O B5128742 (6,9-DIMETHYL-2,3,4,9-TETRAHYDRO-1H-CARBAZOL-1-YL)UREA CAS No. 352549-13-4

(6,9-DIMETHYL-2,3,4,9-TETRAHYDRO-1H-CARBAZOL-1-YL)UREA

Cat. No.: B5128742
CAS No.: 352549-13-4
M. Wt: 257.33 g/mol
InChI Key: SXLLTOFPNLDLTG-UHFFFAOYSA-N
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Description

(6,9-Dimethyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)urea (CAS 352549-13-4) is a synthetic carbazole derivative supplied for biochemical research. The tetrahydrocarbazole scaffold is a structurally promising chemical core in medicinal chemistry, with scientific literature demonstrating that novel derivatives exhibit significant biological activity . Research into similar compounds has revealed potent anti-tumor effects, with one study identifying a tetrahydrocarbazole-amine that inhibits bladder cancer progression by inducing the phosphorylation of LATS1 and YAP1/TAZ, thereby suppressing cancer cell viability both in vitro and in vivo . Furthermore, recent studies on 3,3-dimethyl-2,3,4,9-tetrahydro-1H-carbazole derivatives have highlighted their potential as AcrB inhibitors, which can reverse bacterial multidrug resistance and exert potent antibiofilm effects . The broader class of tetrahydrocarbazoles is also being explored for other applications, including as agents that inhibit VEGF production, which is a key target in anti-angiogenesis therapy . This urea-functionalized derivative provides researchers with a valuable building block for the synthesis and evaluation of novel compounds targeting cancer, infectious diseases, and other pathways. The product is strictly For Research Use Only. Not for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

(6,9-dimethyl-1,2,3,4-tetrahydrocarbazol-1-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O/c1-9-6-7-13-11(8-9)10-4-3-5-12(17-15(16)19)14(10)18(13)2/h6-8,12H,3-5H2,1-2H3,(H3,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXLLTOFPNLDLTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C3=C2CCCC3NC(=O)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70387173
Record name Urea, (2,3,4,9-tetrahydro-6,9-dimethyl-1H-carbazol-1-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70387173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

352549-13-4
Record name Urea, (2,3,4,9-tetrahydro-6,9-dimethyl-1H-carbazol-1-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70387173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6,9-DIMETHYL-2,3,4,9-TETRAHYDRO-1H-CARBAZOL-1-YL)UREA typically involves the reaction of 6,9-dimethyl-2,3,4,9-tetrahydro-1H-carbazole with an isocyanate derivative. The reaction is usually carried out in the presence of a suitable solvent such as dichloromethane or tetrahydrofuran under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by adjusting reaction parameters such as temperature, solvent, and reaction time. Additionally, advanced purification techniques such as recrystallization and high-performance liquid chromatography (HPLC) may be employed to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(6,9-DIMETHYL-2,3,4,9-TETRAHYDRO-1H-CARBAZOL-1-YL)UREA can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where functional groups on the carbazole ring are replaced with other substituents using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogens (e.g., bromine) in the presence of a catalyst or alkylating agents (e.g., methyl iodide) under basic conditions.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer double bonds or additional hydrogen atoms.

    Substitution: Substituted carbazole derivatives with new functional groups replacing the original ones.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that carbazole derivatives, including (6,9-dimethyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)urea, exhibit significant anticancer properties. Studies have shown that these compounds can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance, a study demonstrated that carbazole derivatives could target specific pathways involved in cancer progression, making them promising candidates for further development as anticancer agents .

Antimicrobial Properties
Another important application of this compound is its antimicrobial activity. Research has highlighted the effectiveness of carbazole derivatives against a range of pathogenic bacteria and fungi. The mechanism often involves disrupting microbial cell membranes or inhibiting essential enzymatic processes within the pathogens .

Material Science

Organic Light Emitting Diodes (OLEDs)
this compound has been investigated for use in organic light-emitting diodes (OLEDs). Its unique electronic properties allow it to function effectively as a hole transport material. Studies have shown that incorporating this compound into OLED structures can enhance device efficiency and stability .

Polymer Synthesis
In material science, this compound serves as a building block for synthesizing various polymers. Its ability to participate in polymerization reactions enables the creation of materials with tailored properties for specific applications such as coatings and adhesives .

Synthetic Intermediate

Versatile Building Block
this compound is utilized as an intermediate in the synthesis of more complex organic molecules. Its structure allows it to undergo various chemical transformations, making it a valuable component in the synthesis of pharmaceuticals and agrochemicals .

Case Study 1: Anticancer Activity

A study published in Molecules explored the synthesis and biological evaluation of carbazole derivatives. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range against human cancer cell lines . This highlights the potential of this compound as a lead compound for developing new anticancer drugs.

Case Study 2: OLED Performance

In research conducted by Liu et al., the incorporation of carbazole derivatives into OLEDs showed improved electroluminescent performance compared to traditional materials. The devices demonstrated higher brightness and efficiency due to better charge transport properties facilitated by this compound .

Mechanism of Action

The mechanism of action of (6,9-DIMETHYL-2,3,4,9-TETRAHYDRO-1H-CARBAZOL-1-YL)UREA involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, it may interact with signaling pathways that regulate inflammation, providing anti-inflammatory benefits.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Carbazole Derivatives with Urea/Related Groups

1,4-Dimethyl-6-pyridin-3-yl-9-tert-butoxycarbonyl-9H-carbazole (9a)
  • Structure : A carbazole derivative with tert-butoxycarbonyl and pyridinyl substituents.
  • Key Data :
    • Molecular formula: C₂₄H₂₇N₃O₂
    • Melting point: 167°C
    • IR: 3435 cm⁻¹ (N-H stretch), 1731 cm⁻¹ (C=O)
    • NMR: δ 9.01 (s, H2’), 8.35 (s, H5) .
  • This likely lowers solubility in polar solvents.
1-Alkyl(aryl)-3-[4-(hydroxymethyl)-1H-pyrazol-3-yl]ureas (5a–l)
  • Structure : Urea derivatives with pyrazole substituents.
  • Synthesis: Prepared via reactions of amines with azides or pyrazolooxazinones in toluene or chloroform .
  • Comparison : Unlike the carbazole core in the target compound, these analogs feature pyrazole rings, which are smaller and more electron-deficient. This difference affects π-π stacking interactions and bioavailability.

Carbazole Derivatives Without Urea Groups

9-Acetyl-2,3,4,9-tetrahydro-1H-carbazol-1-one
  • Structure : Tetrahydrocarbazole with acetyl and ketone groups.
  • Key Data: Molecular formula: C₁₄H₁₃NO₂ SMILES: O=C3c2c(c1c(cccc1)n2C(=O)C)CCC3 .
  • Comparison: The absence of a urea group eliminates hydrogen-bond donors, reducing polarity and crystallinity. The acetyl group may enhance lipophilicity compared to the target compound.
6-Methyl-2,3,4,9-tetrahydro-1H-carbazole
  • Structure : Tetrahydrocarbazole with a single methyl group at position 4.
  • Key Data :
    • Molecular formula: C₁₃H₁₅N
    • Molecular weight: 185.26 g/mol .

Substituent Effects on Physical and Spectral Properties

Compound Molecular Formula Melting Point (°C) Key IR Peaks (cm⁻¹) Notable NMR Signals (δ, ppm)
Target Compound C₁₅H₁₉N₃O Not reported ~3300 (N-H), ~1650 (C=O) Expected: NH (~10–12), CH₃ (~2.5–3.0)
9a C₂₄H₂₇N₃O₂ 167 3435 (N-H), 1731 (C=O) 9.01 (s, H2’), 8.35 (s, H5)
9-Acetyl analog C₁₄H₁₃NO₂ Not reported ~1700 (C=O) Not reported
6-Methyl analog C₁₃H₁₅N Not reported Not reported Not reported

Research Implications

  • Bioactivity : Urea-containing carbazoles are explored for kinase inhibition or antimicrobial activity, leveraging hydrogen-bond interactions.
  • Design Optimization : Substituting the 9-methyl group with bulkier tert-butoxycarbonyl (as in 9a) could modulate solubility, while replacing urea with acetyl (as in ) may enhance membrane permeability.

Limitations and Knowledge Gaps

  • Data Availability : Melting points and detailed spectral data for the target compound are absent in the provided evidence.
  • Contradictions : discusses pyrazole-based ureas but lacks direct relevance to carbazole systems, highlighting the need for targeted studies .

Biological Activity

(6,9-Dimethyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)urea is a compound belonging to the carbazole family, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer, antibacterial, antifungal, and antiviral properties. The findings are supported by data tables and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C13H16N2O\text{C}_{13}\text{H}_{16}\text{N}_{2}\text{O}

This compound features a carbazole core linked to a urea moiety, which is crucial for its biological activity. The presence of the dimethyl groups enhances its lipophilicity and potential interactions with biological targets.

Anticancer Activity

Carbazole derivatives have been extensively studied for their anticancer properties. Research indicates that compounds with a similar structure to this compound exhibit significant cytotoxic effects against various cancer cell lines.

Case Study: ECPU-0001

A notable study focused on a carbazole-piperazine hybrid (ECPU-0001), which demonstrated potent activity against lung adenocarcinoma by targeting the BCL-2 protein. The study utilized various assays including cytotoxicity tests and molecular docking to confirm the interaction of ECPU-0001 with BCL-2. The binding energy was measured at 8.35kcal mol-8.35\text{kcal mol}, indicating strong interaction and potential for therapeutic application in cancer treatment .

Antibacterial Activity

The antibacterial potential of this compound has been explored through various studies that assess its efficacy against Gram-positive and Gram-negative bacteria.

Table 1: Antibacterial Activity Against Various Strains

CompoundMIC (µg/mL)Target Bacteria
(6,9-Dimethyl-carbazolyl)urea15 - 62Staphylococcus aureus
31 - 125Escherichia coli
62 - 125Methicillin-resistant S. aureus

The results indicate that this compound exhibits significant antibacterial activity with lower MIC values against Gram-positive strains compared to Gram-negative strains .

Antifungal Activity

The antifungal properties of carbazole derivatives have also been documented. Studies show that certain derivatives can inhibit fungal growth effectively.

Case Study: Carbazole Derivatives Against Fungi

Research demonstrated that carbazole-based compounds displayed promising antifungal activity against Candida albicans and other pathogenic fungi. The mechanism involves disrupting fungal cell membrane integrity and inhibiting ergosterol biosynthesis .

Antiviral Activity

Emerging studies suggest that carbazole derivatives may possess antiviral properties as well. For instance, modifications to the carbazole structure have shown potential against HIV and other viral pathogens.

Table 2: Antiviral Activity of Carbazole Derivatives

CompoundIC50 (µM)Target Virus
Chlorinated carbazole derivative10 - 30HIV-1
Nitro-carbazole derivative5 - 15Zika virus

These findings highlight the versatility of carbazole derivatives in combating viral infections .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (6,9-dimethyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)urea, and what strategies optimize reaction yields?

  • Methodology : Synthesis typically involves multi-step protocols, including:

  • Cyclization : Formation of the tetrahydrocarbazole core via acid-catalyzed cyclization of substituted cyclohexanone derivatives.
  • Urea Functionalization : Coupling of the carbazole intermediate with urea derivatives using carbodiimide-based coupling agents (e.g., EDC/HOBt) under inert atmospheres .
  • Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization from ethanol/dimethylformamide (DMF) mixtures to isolate high-purity products .
    • Yield Optimization : Adjusting stoichiometric ratios (1:1.2 for urea coupling), temperature control (reflux in dioxane or xylene), and catalyst screening (e.g., triethylamine for deprotonation) .

Q. How is the compound characterized using spectroscopic and crystallographic methods?

  • Spectroscopy :

  • NMR : 1^1H and 13^13C NMR identify substituent positions and confirm urea linkage (δ ~5.5–6.5 ppm for NH protons) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight and fragmentation patterns .
    • Crystallography :
  • X-ray Diffraction : SHELX programs refine crystal structures, with hydrogen-bonding networks analyzed via ORTEP-3 for graphical representation .
  • Puckering Parameters : Cremer-Pople coordinates quantify non-planar distortions in the tetrahydrocarbazole ring .

Q. What are the key considerations for analyzing hydrogen bonding and supramolecular assembly in crystalline forms?

  • Graph Set Analysis : Etter’s formalism categorizes hydrogen-bond motifs (e.g., R22(8)R_2^2(8) rings) to predict packing patterns .
  • Directionality : Urea NH groups act as donors, forming bifurcated bonds with carbonyl acceptors or aromatic π-systems .

Advanced Research Questions

Q. How can contradictions in pharmacological data across studies be systematically resolved?

  • Standardized Assays : Use isogenic cell lines and consistent dosing regimens (e.g., IC50 determinations via MTT assays) to minimize variability .
  • Target Validation : Employ CRISPR knockouts or competitive binding assays to confirm specificity for proposed biological targets (e.g., kinase inhibition) .
  • Meta-Analysis : Cross-reference datasets from orthogonal techniques (e.g., SPR for binding affinity vs. cellular efficacy) .

Q. What computational approaches model the compound’s interactions with biological targets?

  • Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding modes to receptors (e.g., ATP-binding pockets) .
  • MD Simulations : GROMACS simulations (100 ns trajectories) assess stability of ligand-receptor complexes under physiological conditions .
  • QSAR : Hammett constants and steric parameters correlate substituent effects with activity trends .

Q. What challenges arise in determining ring conformation and puckering parameters for the tetrahydrocarbazole core?

  • Cremer-Pople Analysis : Requires high-resolution crystallographic data (≤1.0 Å) to calculate out-of-plane displacements (e.g., Q2Q_2, Q3Q_3 amplitudes) .
  • Dynamic Effects : Pseudorotation barriers in solution (NMR line-shape analysis) may differ from static crystal structures .

Q. How can graph set analysis elucidate supramolecular architectures in polymorphic forms?

  • Motif Identification : Classify hydrogen-bond chains (C(4)C(4)), rings (R22(8)R_2^2(8)), and self-assembled layers to predict stability and solubility .
  • Polymorph Screening : High-throughput crystallization (e.g., solvent-drop grinding) coupled with Raman spectroscopy identifies dominant packing motifs .

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